tert-Butyl (2-cyanopyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (2-cyanopyridin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a cyanopyridine moiety, and a carbamate linkage, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-cyanopyridin-3-yl)carbamate typically involves the reaction of 2-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
2-cyanopyridine+tert-butyl chloroformate+base→tert-Butyl (2-cyanopyridin-3-yl)carbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-cyanopyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The cyanopyridine moiety can participate in oxidation and reduction reactions, leading to various derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Various substituted carbamates.
Hydrolysis: Corresponding amines and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the cyanopyridine moiety.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules and potential pharmacological properties.
Medicine:
- Explored for its potential use in drug discovery and development.
- Evaluated for its activity against various biological targets, including enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (2-cyanopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyanopyridine moiety can interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (3-cyanopyridin-4-yl)carbamate: A structural isomer with different reactivity and properties.
tert-Butyl (2-piperidin-3-yl)carbamate: A related compound with a piperidine ring instead of a pyridine ring.
Uniqueness:
- The presence of the cyanopyridine moiety in tert-Butyl (2-cyanopyridin-3-yl)carbamate provides unique reactivity and potential for further functionalization.
- The combination of the tert-butyl group and the cyanopyridine moiety offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
887579-88-6 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
tert-butyl N-(2-cyanopyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-8-5-4-6-13-9(8)7-12/h4-6H,1-3H3,(H,14,15) |
InChI Key |
NIVZGXCNLPGXPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C#N |
Origin of Product |
United States |
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